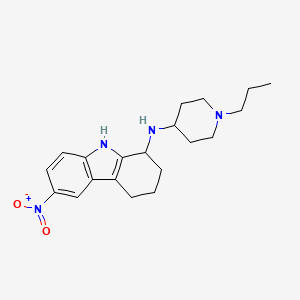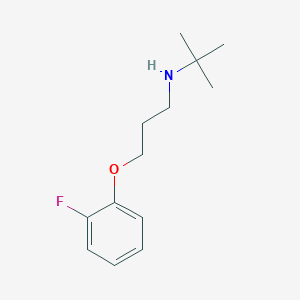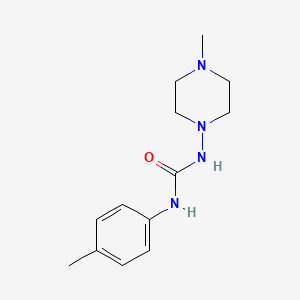
5-nitro-2-(2-phenoxyethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(2-phenoxyethoxy)benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEB is a nitrobenzaldehyde derivative that has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
作用機序
The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis. Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which may be beneficial in the treatment of cancer. Furthermore, this compound has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 5-nitro-2-(2-phenoxyethoxy)benzaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Furthermore, this compound has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde. One potential direction is the investigation of the structure-activity relationship of this compound, which may provide insights into the mechanism of action of the compound. Furthermore, the potential therapeutic applications of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be investigated. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent compounds with improved pharmacological properties.
合成法
The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde involves the reaction of 2-phenoxyethanol with 5-nitro-2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the phenoxy group and the aldehyde group, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.
科学的研究の応用
5-nitro-2-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, this compound has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
5-nitro-2-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFRGQYYAFXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)


![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)


![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)